(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
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Overview
Description
(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of a class of molecules known for their intricate ring systems and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione typically involves multiple steps, including the formation of the benzofuroisoquinoline core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Hydroxylation: and steps to introduce the hydroxy and methyl groups.
Oxidation: reactions to form the dione functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of dione groups to diols.
Substitution: Introduction of different functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: of the hydroxy group may yield a ketone.
Reduction: of the dione may yield a diol.
Scientific Research Applications
(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol .
- (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .
Uniqueness
The uniqueness of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C17H17NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2,4,9,13,16,19H,3,5-7H2,1H3/t9?,13-,16-,17-/m0/s1 |
InChI Key |
OJONJRDECOKJKV-HGXDHKMPSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CCC2[C@H]1C(=O)C5=C3C(=C(C=C5)O)O4 |
Canonical SMILES |
CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)O)OC3C(=O)CC4 |
Origin of Product |
United States |
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